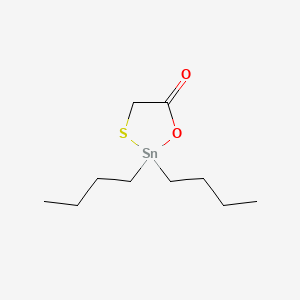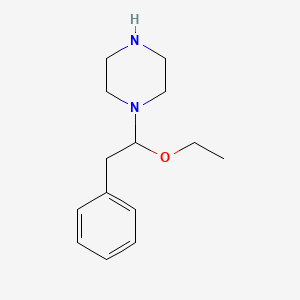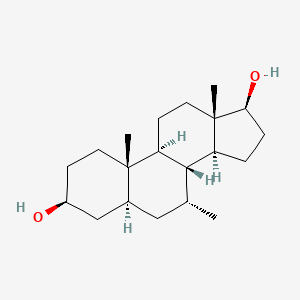
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol is a synthetic steroid belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans . The molecular formula of this compound is C20H34O2, and it has a molecular weight of 306.4828 .
Métodos De Preparación
The synthesis of 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol involves multiple steps, including acetylation, reduction, ring-opening, oxidation, elimination, oximation, rearrangement, hydrolysis, and addition reactions . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of steroids.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to androgen deficiency and other hormonal imbalances.
Industry: It is used in the development of new steroid-based drugs and as a precursor in the synthesis of other steroid compounds.
Mecanismo De Acción
The mechanism of action of 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol involves its interaction with androgen receptors and other molecular targets. It exerts its effects by binding to these receptors, leading to the activation or inhibition of specific signaling pathways. This compound has been implicated as a regulator of gonadotropin secretion and has effects on the HPA axis, mediated by estrogen receptor beta (ERbeta) .
Comparación Con Compuestos Similares
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol can be compared with other similar compounds, such as:
5alpha-Androstane-3beta,17alpha-diol: This compound is a major metabolite of testosterone with androgenic activity and is involved in the regulation of gonadotropin secretion.
5alpha-Androstane-3alpha,17beta-diol: This compound is a metabolite of testosterone and has been studied for its effects on cancer cell growth and neurotoxicity.
1this compound: This compound shares a similar structure and has similar biological activities.
The uniqueness of this compound lies in its specific molecular structure and its distinct effects on androgen receptors and signaling pathways.
Propiedades
Número CAS |
7642-54-8 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(3S,5S,7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h12-18,21-22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,18+,19+,20+/m1/s1 |
Clave InChI |
ABKKSPPWUYAREL-NZPOWLKHSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C)O |
SMILES canónico |
CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


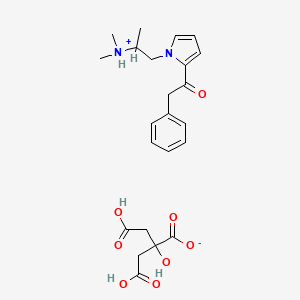



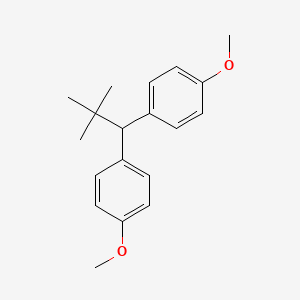
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
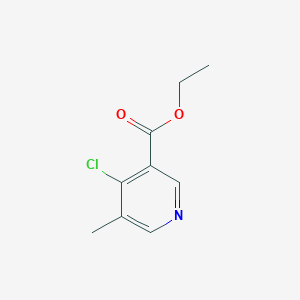
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)

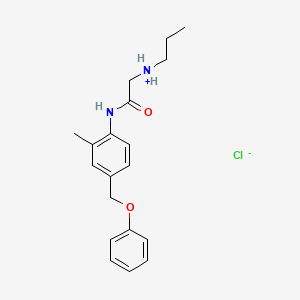
![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)
